4-bromo-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO2/c25-19-13-10-18(11-14-19)24(28)26-23(17-7-2-1-3-8-17)22-20-9-5-4-6-16(20)12-15-21(22)27/h1-15,23,27H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKZXJDBKZDKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of β-naphthol, an aldehyde, and an amide in the presence of a catalyst such as ammonium acetate . This reaction is carried out under normal heating conditions, resulting in the formation of the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign catalysts and solvents, are often applied to optimize the synthesis process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalene ring can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: De-brominated benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-bromo-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]benzamide typically involves a multi-step process. One efficient method includes the use of organocatalysts in the condensation reactions of β-naphthol derivatives with aldehydes and amides. The compound has been characterized using various spectroscopic techniques such as NMR and IR spectroscopy, confirming its structural integrity.
Anticancer Activity : Studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of naphthol have been shown to inhibit tumor growth in various cancer cell lines. The presence of the hydroxynaphthalene moiety is believed to enhance biological activity through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties : The compound also demonstrates antimicrobial activity against a range of pathogens. Research has shown that naphthalene derivatives can disrupt bacterial cell membranes, making them potential candidates for developing new antibiotics.
Material Science Applications
Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to function as a hole transport material in organic light-emitting diodes (OLEDs) has been explored. The compound's high thermal stability and favorable energy levels contribute to its effectiveness in this application.
Photovoltaic Devices : Recent advancements have investigated the use of this compound in organic photovoltaic cells. Its light absorption characteristics can enhance the efficiency of solar cells by improving charge mobility.
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that naphthol derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity linked to structural features similar to those found in this compound .
- Antimicrobial Efficacy : In a comparative study on antimicrobial agents, derivatives including this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
- Organic Electronics Performance : Research highlighted in Advanced Functional Materials showcased the use of naphthalene derivatives as effective hole transport layers in OLEDs, where devices incorporating these materials achieved higher brightness and efficiency compared to traditional materials .
Mechanism of Action
The mechanism of action of 4-bromo-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to exhibit free radical scavenging activity, which is attributed to the presence of the hydroxyl group in the naphthalene ring . This activity is primarily mediated through hydrogen atom transfer and sequential proton loss electron transfer mechanisms.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogs
Key Observations:
- Bromine vs. Nitro Groups: Bromine’s electron-withdrawing nature enhances electrophilic substitution resistance compared to nitro groups, which are stronger electron-withdrawing substituents. The nitro group in 4-bromo-N-(2-nitrophenyl)benzamide induces steric and electronic effects that alter crystal packing via halogen–halogen and hydrogen-bonding interactions .
- Hydroxynaphthyl vs. Morpholino Groups: In N-((2-hydroxynaphthalen-1-yl)(substituted phenyl)methyl)-4-morpholino benzamide derivatives, the morpholino group (electron-donating) increases solubility and modulates antimicrobial activity, whereas the hydroxynaphthyl group facilitates hydrogen bonding .
Biological Activity
4-bromo-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Hydroxynaphthalene Intermediate : Naphthalene is reacted with hydroxylating agents to introduce the hydroxyl group.
- Amidation : The final step involves the reaction of the hydroxynaphthalene intermediate with benzoyl chloride and an amine to form the benzamide structure.
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly focusing on its anticancer properties and enzyme inhibition.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell growth in:
- Breast Cancer (MCF-7)
- Lymphoblastic Leukemia (CCRF-CEM/R)
In a study, the compound demonstrated a mechanism involving downregulation of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. This suggests potential applications in overcoming resistance to traditional chemotherapy agents like methotrexate .
Enzyme Inhibition
The compound's interaction with specific enzymes has been a focal point in understanding its biological activity. The hydroxynaphthalene moiety is believed to enhance binding to molecular targets, including:
- Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) : This pathway is vital for nucleotide synthesis, making it a target for anticancer therapies .
The proposed mechanism of action involves the compound's ability to bind to specific receptors or enzymes, altering their function. The bromine atom and the benzamide structure contribute to its overall activity, while the hydroxynaphthalene group plays a crucial role in molecular interactions .
Case Studies
Several case studies have explored the efficacy and safety of this compound:
Q & A
Basic: How can the synthesis of 4-bromo-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]benzamide be optimized for higher yields?
Methodological Answer:
Optimization involves precise control of reaction parameters:
- Reaction Time and Temperature: Extended reaction times (e.g., 72 hours at room temperature) improve intermediate formation, as seen in multi-step syntheses of similar naphthol derivatives .
- Solvent Selection: Polar aprotic solvents like acetonitrile mixed with water (3:1 ratio) enhance solubility and reaction efficiency .
- Purification: Recrystallization from methanol-water mixtures (4:1) yields high-purity products (up to 75% yield) .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify functional groups and confirm regioselectivity. For example, aromatic protons in naphthalenyl or benzamide moieties appear at δ 6.8–8.2 ppm .
- X-ray Crystallography: Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to validate stereochemistry .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 496.26 for brominated analogs) .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation: Combine NMR, IR, and X-ray data to resolve ambiguities. For instance, conflicting NOE effects in NMR can be clarified via crystallographic symmetry operations .
- Computational Modeling: Density Functional Theory (DFT) predicts NMR chemical shifts and vibrational frequencies to reconcile experimental outliers .
Advanced: What experimental strategies elucidate the reaction mechanism of its synthetic pathways?
Methodological Answer:
- Isotopic Labeling: Track O or H in intermediates to identify nucleophilic attack or rearrangement steps .
- Kinetic Studies: Monitor reaction progress via HPLC to determine rate-limiting steps (e.g., imine formation in multi-component reactions) .
- Trapping Intermediates: Use low-temperature NMR to isolate transient species like enolates or carbocations .
Advanced: How can structure-activity relationships (SARs) be established for its biological activity?
Methodological Answer:
- Substituent Variation: Introduce electron-withdrawing groups (e.g., -F, -NO) at the benzamide ring to modulate cytotoxicity against cancer cell lines (e.g., IC values in HeLa cells) .
- Enzyme Assays: Test inhibitory effects on kinases or proteases to correlate substituent effects (e.g., bromine enhances DNA intercalation) .
Advanced: How are crystallographic data discrepancies addressed for polymorphic forms?
Methodological Answer:
- Temperature-Dependent Studies: Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) under varying conditions .
- Database Cross-Checks: Validate against Cambridge Structural Database (CSD) entries for bond-length deviations (e.g., Br-C vs. C=O distances) .
Basic: What in vitro models are suitable for preliminary biological activity screening?
Methodological Answer:
- Cancer Cell Lines: Use MTT assays on HeLa or MCF-7 cells to assess cytotoxicity (e.g., IC < 10 μM for halogenated analogs) .
- Enzyme Targets: Screen against acetylcholinesterase or COX-2 via spectrophotometric methods to identify inhibition kinetics .
Advanced: How is the compound’s stability under varying pH and temperature conditions determined?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
